N2-甲基-2/'-脱氧鸟苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N2-Methyl-2’-deoxyguanosine (N2-Me-dG) is a methylated nucleoside base . It is primarily used in the study of DNA damage and repair mechanisms related to alkylation damage . It is a product from the reaction of formaldehyde with the exocyclic amino group of deoxyguanosine .

Synthesis Analysis

N2-Methyl-2’-deoxyguanosine is synthesized through a process known as translesional synthesis. This process involves a DNA template containing N2-methyl-2’-deoxyguanosine catalyzed by the Klenow fragment of Escherichia coli DNA polymerase I . The synthesis of this compound has been studied extensively, particularly in relation to its role in DNA damage and repair mechanisms .Molecular Structure Analysis

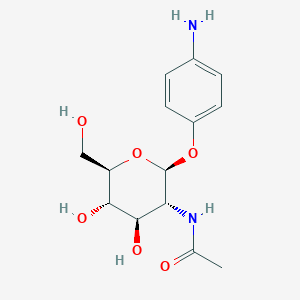

The molecular formula of N2-Methyl-2’-deoxyguanosine is C11H15N5O4 . Its molecular weight is 281.27 . The SMILES string representation of its structure isO=C(N1)C2=C(N=C1NC)N(C=N2)C@@HO[C@@H]3CO . Chemical Reactions Analysis

Formaldehyde reacts with the exocyclic amino group of deoxyguanosine, resulting in the formation of N2-methyl-2’-deoxyguanosine via reduction of the Schiff base . This reaction is likely to occur in living cells, as cells contain endogenous reductants such as ascorbic acid and glutathione .Physical And Chemical Properties Analysis

N2-Methyl-2’-deoxyguanosine has a molecular weight of 281.27 . Its empirical formula is C11H15N5O4 . The InChI key for N2-Methyl-2’-deoxyguanosine is XEZUVZDXOQPEKT-RRKCRQDMSA-N .科学研究应用

1. Chemical Biology

“N2-Methyl-2’-deoxyguanosine” has been used in chemical biology as a mechanistic probe . Chemo- and site-specific modifications in oligonucleotides have wide applicability as mechanistic probes in this field .

2. Selective Functionalization

This compound has been employed in a classical reaction, reductive amination, to selectively functionalize the N2-amine of guanosine and 2’-deoxyguanosine monophosphate (GMP/dGMP) . This method specifically modifies guanine in DNA and RNA oligonucleotides, while leaving the other nucleobases unaffected .

3. DNA/RNA Labeling

The selective functionalization method mentioned above has been used to incorporate a reactive handle chemoselectively into nucleic acids for further functionalization and downstream applications .

4. Translesional Synthesis

Formaldehyde reacts with the exocyclic amino group of deoxyguanosine, resulting in the formation of N2-Methyl-2’-deoxyguanosine via reduction of the Schiff base . This reaction is likely to occur in living cells, because cells contain endogenous reductants such as ascorbic acid and glutathione .

5. Endogenous Reductants Study

The formation of N2-Methyl-2’-deoxyguanosine in living cells can be used to study the role and effectiveness of endogenous reductants .

6. Unique Chemical Collection

“N2-Methyl-2’-deoxyguanosine” is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . This highlights its importance in the field of chemical research .

未来方向

属性

CAS 编号 |

19916-77-9 |

|---|---|

产品名称 |

N2-METHYL-2/'-DEOXYGUANOSINE |

分子式 |

C11H15N5O4 |

分子量 |

281.27 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)

![3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B1140748.png)